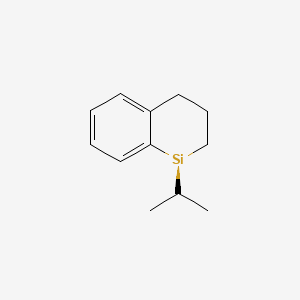
1-(Propan-2-yl)-1,2,3,4-tetrahydro-1-benzosilin-1-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene is an organosilicon compound that features a silicon atom integrated into a naphthalene-like structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene typically involves the hydrosilylation of 1-isopropyl-1,2,3,4-tetrahydronaphthalene with a suitable silicon-containing reagent. Commonly used reagents include chlorosilanes or alkoxysilanes, and the reaction is often catalyzed by transition metal complexes such as platinum or rhodium catalysts. The reaction conditions generally involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of 1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene may involve continuous flow processes to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The isopropyl group or hydrogen atoms on the tetrahydronaphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activity and as probes for biochemical research.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as silicon-based polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with various functional groups, allowing the compound to modulate biological pathways or chemical reactions. The specific pathways involved depend on the particular application and the nature of the interactions with the target molecules.
類似化合物との比較
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydro-1-silanaphthalene: Similar structure but with a phenyl group instead of an isopropyl group.
1-Isopropyl-1,2,3,4-tetrahydronaphthalene: Lacks the silicon atom, making it less reactive in certain chemical reactions.
Tetralin (1,2,3,4-tetrahydronaphthalene): A simpler structure without the isopropyl or silicon groups.
Uniqueness
1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene is unique due to the presence of the silicon atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
924661-13-2 |
|---|---|
分子式 |
C12H17Si |
分子量 |
189.35 g/mol |
InChI |
InChI=1S/C12H17Si/c1-10(2)13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,10H,5,7,9H2,1-2H3 |
InChIキー |
VYVZQAMHQAWIKW-UHFFFAOYSA-N |
異性体SMILES |
CC(C)[Si@@]1CCCC2=CC=CC=C21 |
正規SMILES |
CC(C)[Si]1CCCC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















